1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
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Overview
Description
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a thiazole boronic acid and a phenyl halide.
Introduction of the Ethanamine Group: The ethanamine group can be attached via reductive amination of the corresponding ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanamine group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3 |
InChI Key |
CNZNRMWCDRNGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
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